

Lergotriple Mesylate: A Technical Guide to its Function as a Prolactin Inhibitor

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Compound of Interest

Compound Name: Lergotriple mesylate

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Abstract

Lergotriple mesylate, an ergoline derivative, is a potent dopamine D2 receptor agonist that has demonstrated significant efficacy as a prolactin inhibitor. This technical guide provides an in-depth overview of **Lergotriple mesylate**, focusing on its mechanism of action, pharmacokinetics, and its effects on prolactin secretion. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows. While **Lergotriple mesylate** showed promise in the treatment of hyperprolactinemia and Parkinson's disease, its clinical development was halted due to observations of hepatotoxicity. Nevertheless, the study of Lergotriple provides valuable insights into the pharmacology of dopamine agonists and their role in regulating prolactin secretion.

Introduction

Lergotriple mesylate (2-chloro-6-methylergoline-8 β -acetonitrile mesylate) is a synthetic ergot alkaloid derivative.^[1] It was developed as a dopamine receptor agonist with the aim of treating conditions associated with dopamine deficiency or requiring dopaminergic stimulation, such as Parkinson's disease and hyperprolactinemia.^[2] As a potent inhibitor of prolactin secretion, **Lergotriple mesylate** acts directly on the dopamine D2 receptors of lactotroph cells in the anterior pituitary gland.^[1] This guide will explore the technical aspects of **Lergotriple**

mesylate's function as a prolactin inhibitor, providing a comprehensive resource for researchers in the field.

Mechanism of Action

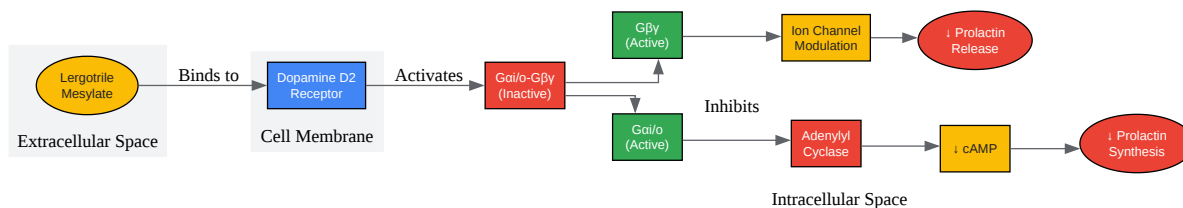
Lergotriple mesylate exerts its prolactin-inhibiting effects by acting as a direct agonist at dopamine D2 receptors on anterior pituitary lactotrophs.[1] The binding of Lergotriple to these G protein-coupled receptors initiates a signaling cascade that leads to the suppression of prolactin synthesis and release.

Dopamine D2 Receptor Signaling Pathway

The activation of the D2 receptor by **Lergotriple mesylate** triggers the following key intracellular events:

- **Gai/o Protein Activation:** The D2 receptor is coupled to inhibitory G proteins (Gai/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the G protein heterotrimer into its Gai/o and Gβγ subunits.
- **Inhibition of Adenylyl Cyclase:** The activated Gai/o subunit directly inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cyclic AMP (cAMP).
- **Reduction in cAMP Levels:** The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP concentrations.
- **Modulation of Ion Channel Activity:** The Gβγ subunit can directly modulate the activity of ion channels, leading to hyperpolarization of the cell membrane and a decrease in calcium influx. This is a critical step in inhibiting the exocytosis of prolactin-containing secretory granules.
- **Suppression of Prolactin Gene Transcription:** The reduction in cAMP levels and subsequent downstream signaling events ultimately lead to a decrease in the transcription of the prolactin gene, thus reducing the synthesis of new prolactin.

The inhibitory effect of Lergotriple on prolactin release can be reversed by dopamine receptor blockers such as pimozide.[1]



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Lergotril's D2 receptor signaling pathway.

Quantitative Data

Dopamine D2 Receptor Binding Affinity

While **Lergotril mesylate** is known to be a potent dopamine D2 receptor agonist, specific binding affinity values (K_i or IC_{50}) are not readily available in the reviewed scientific literature. For comparative purposes, the binding affinities of other ergoline dopamine agonists for the human dopamine D2 receptor are presented below.

Compound	K_i (nM) for D2 Receptor
Cabergoline	0.61[3]
Lisuride	0.95[3]
Pergolide	Not specified in this study, but noted as a potent D1/D2 agonist[3]
Bromocriptine	Not specified in this study, but characterized as a D2-like receptor agonist[4]

Table 1: Comparative binding affinities of ergoline dopamine agonists.

In Vivo Efficacy in Prolactin Suppression

Clinical studies have demonstrated the potent prolactin-lowering effects of **Lergotril mesylate** in humans.

Study Population	Treatment	Outcome	Reference
6 patients with Parkinson's disease	Lergotril mesylate added to L-dopa-carbidopa therapy	Significant ($P < 0.01$) suppression of 24-hour mean prolactin levels after 2 weeks.	[5]
Women with amenorrhea-galactorrhea	2.0 mg Lergotril mesylate	Lowering of serum prolactin concentrations, with levels returning near baseline 6 to 8 hours after dosing.	[6]

Table 2: Summary of clinical data on **Lergotril mesylate**'s effect on prolactin levels.

A study in lactating mice showed that both **Lergotril mesylate** and bromocriptine (CB-154) reduced basal serum prolactin concentrations by more than 90% within an hour of administration.

Experimental Protocols

Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like **Lergotril mesylate** for the dopamine D2 receptor.

Objective: To determine the inhibition constant (K_i) of **Lergotril mesylate** for the dopamine D2 receptor.

Materials:

- Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)

- [3H]-Sipiperone (radioligand)
- **Lergotrile mesylate** (test compound)
- (+)-Butaclamol or other suitable antagonist for non-specific binding determination
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
- 96-well microplates
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Glass fiber filters

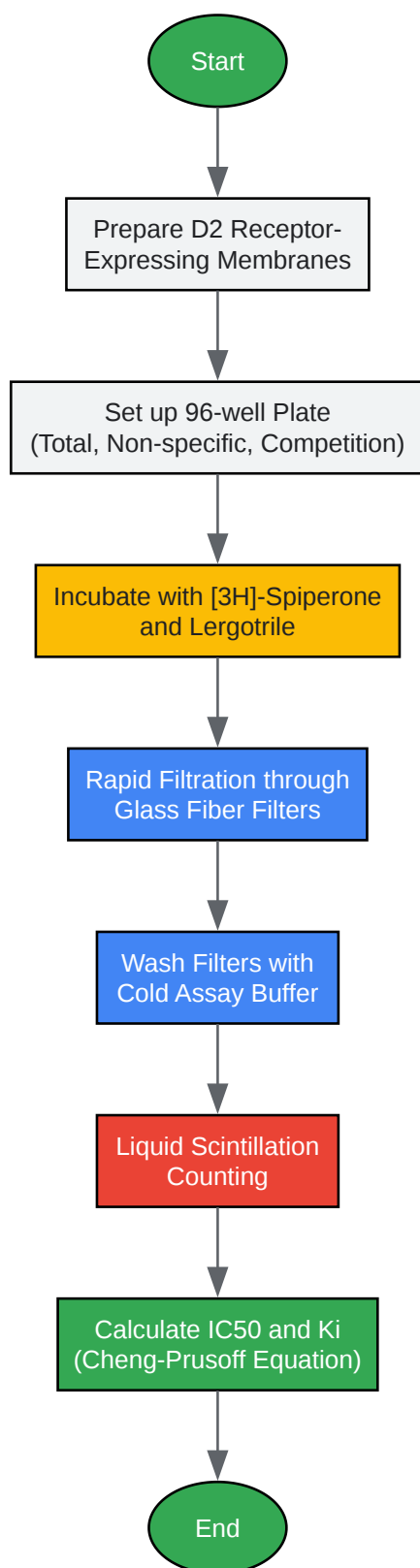
Procedure:

- **Membrane Preparation:** Prepare a suspension of cell membranes expressing D2 receptors in assay buffer.
- **Assay Setup:** In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of **Lergotrile mesylate**.
- **Total Binding:** Add assay buffer, membrane suspension, and [3H]-Sipiperone.
- **Non-specific Binding:** Add assay buffer, membrane suspension, [3H]-Sipiperone, and a high concentration of an unlabeled antagonist (e.g., (+)-butaclamol).
- **Competition Binding:** Add assay buffer, membrane suspension, [3H]-Sipiperone, and increasing concentrations of **Lergotrile mesylate**.
- **Incubation:** Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **Lergotrile mesylate** concentration.
- Determine the IC₅₀ value (the concentration of **Lergotrile mesylate** that inhibits 50% of the specific binding of [3H]-Spiperone) from the resulting sigmoidal curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for a competitive radioligand binding assay.

In Vitro Prolactin Secretion Assay (Perfused Rat Pituitary Cells)

This protocol describes a method to assess the direct effect of **Lergotriole mesylate** on prolactin secretion from isolated rat pituitary cells using a perfusion system.

Objective: To quantify the inhibitory effect of **Lergotriole mesylate** on prolactin release from primary pituitary cells.

Materials:

- Anterior pituitary glands from rats
- Enzymes for tissue dissociation (e.g., trypsin, DNase)
- Culture medium (e.g., DMEM with serum)
- Bio-Gel P-2 beads or similar matrix
- Perifusion chamber and pump system
- **Lergotriole mesylate**
- Dopamine receptor antagonist (e.g., pimozide) for control experiments
- Fractions collector
- Prolactin ELISA kit

Procedure:

- Cell Isolation: Aseptically remove anterior pituitary glands from rats and enzymatically dissociate them into single cells.
- Cell Culture: Culture the isolated pituitary cells for a period to allow recovery and attachment to a matrix like Bio-Gel P-2 beads.

- **Perfusion System Setup:** Load the cell-bead mixture into a perfusion chamber. Perfuse the cells with culture medium at a constant flow rate and temperature.
- **Baseline Secretion:** Collect fractions of the perfusate at regular intervals to establish a stable baseline of prolactin secretion.
- **Drug Administration:** Introduce **Lergotril mesylate** into the perfusion medium at various concentrations.
- **Sample Collection:** Continue to collect fractions during and after Lergotril administration to measure the change in prolactin secretion.
- **Washout:** Perfuse with drug-free medium to observe any recovery of prolactin secretion.
- **Control Experiments:** In separate experiments, co-administer Lergotril with a dopamine antagonist to confirm the receptor-mediated effect.
- **Prolactin Measurement:** Quantify the prolactin concentration in each collected fraction using a specific and sensitive prolactin ELISA.

Data Analysis:

- Plot the prolactin concentration over time for each experimental condition.
- Calculate the percentage inhibition of prolactin secretion at different concentrations of **Lergotril mesylate**.
- Determine the dose-response relationship and calculate the IC50 for prolactin inhibition.

Pharmacokinetics and Metabolism

Lergotril is rapidly absorbed after oral administration. It undergoes extensive metabolism, with metabolites being the predominant form in plasma. The primary routes of elimination are through feces (approximately 60%) and urine (approximately 20%). A major metabolite identified is 13-OH-lergotril. The drug is also subject to N-demethylation.

Clinical Utility and Limitations

Lergotril mesylate demonstrated effectiveness in lowering elevated prolactin levels in conditions such as amenorrhea-galactorrhea.[6] It was also investigated for the treatment of Parkinson's disease.[2] However, its clinical development was terminated due to reports of hepatotoxicity, including elevated liver enzymes. This adverse effect has limited its therapeutic application.

Conclusion

Lergotril mesylate is a potent dopamine D2 receptor agonist with significant prolactin-inhibiting properties. Its mechanism of action through the D2 receptor signaling pathway in pituitary lactotrophs is well-characterized. While its clinical use has been precluded by safety concerns, the study of **Lergotril mesylate** has contributed to the understanding of dopaminergic regulation of prolactin secretion and has provided a valuable reference compound for the development of other dopamine agonists. Further research on the structure-activity relationships of ergoline derivatives may help in designing new prolactin inhibitors with improved safety profiles.

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